O-Demethyl apremilast

Descripción general

Descripción

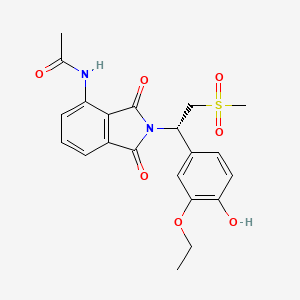

O-Desmetil Apremilast es un metabolito activo del inhibidor de la fosfodiesterasa 4, Apremilast. Es conocido por su papel en la inhibición de la actividad de la fosfodiesterasa 4, que es crucial en la regulación de las respuestas inflamatorias. El compuesto tiene una fórmula molecular de C21H22N2O7S y un peso molecular de 446.5 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de O-Desmetil Apremilast implica la desmetilación de Apremilast. Este proceso generalmente requiere el uso de agentes desmetilantes como el tribromuro de boro o el cloruro de aluminio en condiciones controladas. La reacción se lleva a cabo en una atmósfera inerte para evitar reacciones secundarias no deseadas.

Métodos de Producción Industrial: La producción industrial de O-Desmetil Apremilast sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de reactivos y solventes de alta pureza para garantizar la calidad y el rendimiento del producto final. Las condiciones de reacción se optimizan para lograr la máxima eficiencia y la mínima formación de subproductos .

Análisis De Reacciones Químicas

Tipos de Reacciones: O-Desmetil Apremilast experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar los sulfoxidos y sulfones correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo sulfoxido de nuevo a sulfuro.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo aromático.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Se emplean reactivos como el metóxido de sodio y el carbonato de potasio en condiciones suaves.

Productos Principales: Los productos principales que se forman a partir de estas reacciones incluyen sulfoxidos, sulfones y compuestos aromáticos sustituidos .

4. Aplicaciones en Investigación Científica

O-Desmetil Apremilast tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como estándar de referencia en química analítica para la cuantificación de Apremilast y sus metabolitos.

Biología: Se estudia el compuesto por su papel en la modulación de las respuestas inflamatorias y sus posibles efectos terapéuticos.

Medicina: La investigación se centra en su eficacia en el tratamiento de enfermedades inflamatorias como la psoriasis y la artritis psoriásica.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como estándar de control de calidad en la fabricación de medicamentos .

Aplicaciones Científicas De Investigación

O-Demethyl Apremilast has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Apremilast and its metabolites.

Biology: The compound is studied for its role in modulating inflammatory responses and its potential therapeutic effects.

Medicine: Research focuses on its efficacy in treating inflammatory diseases such as psoriasis and psoriatic arthritis.

Industry: It is used in the development of new pharmaceuticals and as a quality control standard in drug manufacturing .

Mecanismo De Acción

O-Desmetil Apremilast ejerce sus efectos inhibiendo la enzima fosfodiesterasa 4. Esta inhibición conduce a un aumento en los niveles intracelulares de monofosfato cíclico de adenosina, que a su vez modula la producción de mediadores inflamatorios como el factor de necrosis tumoral alfa. El compuesto se dirige a las células y vías inflamatorias, reduciendo así la inflamación y los síntomas asociados .

Compuestos Similares:

Apremilast: El compuesto principal, también un inhibidor de la fosfodiesterasa 4.

Roflumilast: Otro inhibidor de la fosfodiesterasa 4 utilizado en el tratamiento de la enfermedad pulmonar obstructiva crónica.

Crisaborole: Un inhibidor de la fosfodiesterasa 4 utilizado tópicamente para el tratamiento de la dermatitis atópica.

Unicidad: O-Desmetil Apremilast es único debido a su papel específico como metabolito activo de Apremilast. Tiene propiedades farmacocinéticas distintas y contribuye significativamente a los efectos terapéuticos generales de Apremilast. Su capacidad para inhibir la fosfodiesterasa 4 y modular las respuestas inflamatorias lo convierte en un compuesto valioso tanto en entornos de investigación como clínicos .

Comparación Con Compuestos Similares

Apremilast: The parent compound, also a phosphodiesterase 4 inhibitor.

Roflumilast: Another phosphodiesterase 4 inhibitor used in the treatment of chronic obstructive pulmonary disease.

Crisaborole: A phosphodiesterase 4 inhibitor used topically for the treatment of atopic dermatitis.

Uniqueness: O-Demethyl Apremilast is unique due to its specific role as an active metabolite of Apremilast. It has distinct pharmacokinetic properties and contributes significantly to the overall therapeutic effects of Apremilast. Its ability to inhibit phosphodiesterase 4 and modulate inflammatory responses makes it a valuable compound in both research and clinical settings .

Actividad Biológica

O-Demethyl apremilast, also known as M12, is a significant metabolite of apremilast (Otezla), a selective phosphodiesterase 4 (PDE4) inhibitor used primarily in the treatment of psoriasis and psoriatic arthritis (PsA). Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile.

Apremilast, and consequently its metabolite this compound, exerts its effects by inhibiting the PDE4 enzyme. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which plays a pivotal role in modulating inflammatory responses. The increased cAMP levels result in:

- Decreased production of pro-inflammatory cytokines : This includes cytokines such as TNF-α, IL-12, IL-17, and IL-23.

- Increased production of anti-inflammatory mediators : Notably, IL-10 levels are elevated, contributing to the overall anti-inflammatory effect .

Pharmacokinetics

This compound is produced through the metabolism of apremilast, with studies indicating that approximately 39% of circulating radioactivity in plasma is attributed to this inactive metabolite . The pharmacokinetic profile of apremilast suggests that it is well absorbed following oral administration, with an absolute bioavailability of approximately 73% . The metabolism primarily occurs via cytochrome P450 enzymes, particularly CYP3A4 .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of apremilast in improving symptoms of psoriasis and PsA. The PALACE trials (PALACE 1, 2, and 3) reported significant improvements in ACR response rates among patients treated with apremilast compared to placebo. For instance:

| Study | ACR 20 Response at Week 16 | ACR 50 Response at Week 16 | ACR 70 Response at Week 16 |

|---|---|---|---|

| PALACE 1 | 63% | 36% | 18% |

| PALACE 2 | 57% | 30% | 14% |

| PALACE 3 | 55% | 29% | 11% |

These results indicate that this compound contributes to the overall therapeutic efficacy observed with apremilast treatment .

Case Studies and Real-Life Effectiveness

A real-world study involving 159 patients treated with apremilast for psoriasis showed substantial clinical improvements over a year. The Psoriasis Area Severity Index (PASI) scores improved significantly:

- PASI-75 : Increased from 17.7% at baseline to 69.1% at the end of the study.

- PASI-90 : Increased from 4.2% to 41.2%.

- PASI-100 : Increased from 2.1% to 20.6%.

These findings underscore the long-term effectiveness and tolerability of this compound in clinical practice .

Safety Profile

The safety profile of apremilast has been generally favorable. In clinical trials and real-world studies, discontinuation rates due to adverse effects were low (approximately 10.6%), suggesting that this compound does not significantly compromise patient safety when used as directed .

Propiedades

IUPAC Name |

N-[2-[(1S)-1-(3-ethoxy-4-hydroxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O7S/c1-4-30-18-10-13(8-9-17(18)25)16(11-31(3,28)29)23-20(26)14-6-5-7-15(22-12(2)24)19(14)21(23)27/h5-10,16,25H,4,11H2,1-3H3,(H,22,24)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUJABWEZWJNBO-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384441-38-6 | |

| Record name | O-Demethyl apremilast | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384441386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DEMETHYL APREMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SUF2IX83T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.